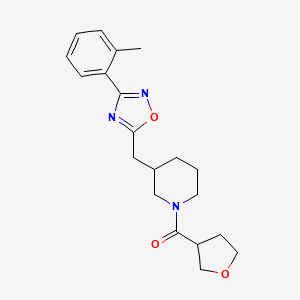
(Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic derivative that integrates a tetrahydrofuran moiety with a piperidine and an oxadiazole ring. This structural configuration suggests potential biological activities, particularly in pharmacology, due to the presence of the oxadiazole ring, known for its diverse biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds featuring the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Oxadiazole Derivative A | E. coli | 15 | 500 |
| Oxadiazole Derivative B | S. aureus | 20 | 500 |
Antifungal Activity
The oxadiazole derivatives also exhibit antifungal properties. A study indicated that certain oxadiazole compounds demonstrated effective inhibition against fungi such as Candida albicans and Aspergillus niger .
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative C | C. albicans | 1.95 µg/mL |
| Oxadiazole Derivative D | A. niger | 3.91 µg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging data indicate that certain oxadiazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative disorders like Alzheimer's disease. These compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a recent study published in Pharmaceutical Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their antibacterial activity using the agar diffusion method. Among these, one derivative exhibited a significant zone of inhibition against Pseudomonas aeruginosa , suggesting its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Antifungal Activity Assessment
Another study focused on the antifungal properties of oxadiazole derivatives against various fungal pathogens. The results indicated that certain compounds had MIC values significantly lower than conventional antifungal agents, highlighting their potential as new antifungal therapies .
特性
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-5-2-3-7-17(14)19-21-18(26-22-19)11-15-6-4-9-23(12-15)20(24)16-8-10-25-13-16/h2-3,5,7,15-16H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPASQODQSAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













